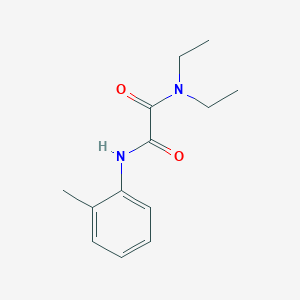![molecular formula C22H26N2O4 B4617298 3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)
3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals that exhibit significant biological activity and are of interest in medicinal chemistry for their potential therapeutic properties. Its structure suggests it may interact with biological targets in unique ways, leading to interest in its synthesis, structural analysis, and property characterization.
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, aiming to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole , a compound with a somewhat similar structure, involves the alkylation of a desmethyl precursor, demonstrating the intricate steps needed to incorporate specific moieties into the molecule (Brown-Proctor et al., 1999).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the compound's geometry, electronic properties, and potential chemical reactivity. Studies on related molecules, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide , use these techniques to understand the molecular conformation and electronic distribution, which are critical for predicting reactivity and interactions with biological targets (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of methoxy groups and the benzamide backbone. These features can dictate the types of chemical reactions the compound can undergo, such as nucleophilic substitution or addition reactions, which are pivotal in further modifying the molecule for specific applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how the compound behaves in different environments, which is crucial for its formulation and application in biological systems. The crystal and molecular structure analysis of related compounds, such as 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide , reveals how intermolecular interactions can influence the compound's physical properties and stability (Chakraborty et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
Development of Analogs with Enhanced Biological Activities : Research has shown efforts to synthesize novel compounds derived from similar structures, aiming to enhance their biological activities. For instance, compounds have been developed with potential anti-inflammatory and analgesic properties, highlighting the therapeutic relevance of such chemical structures in creating new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Targeting Neurological Disorders : Another area of application is in the development of compounds targeting neurological disorders. For example, research into dopamine antagonistic benzamide drugs has explored their conformational analysis to better understand their interaction with dopamine receptors, which could inform the design of drugs for conditions such as schizophrenia and Parkinson's disease (van de Waterbeemd & Testa, 1983).
Antimicrobial and Molluscicidal Activity : Compounds with similar chemical structures have been identified for their antimicrobial and molluscicidal activities, suggesting applications in combating microbial infections and controlling mollusc populations that are vectors for diseases (Orjala et al., 1993).
Imaging and Diagnostic Applications
Radioligand Development for Brain Imaging : The synthesis and evaluation of related compounds have been pursued for their potential as radioligands in brain imaging, particularly targeting acetylcholinesterase, which could have implications for diagnosing and studying neurodegenerative diseases (Brown-Proctor et al., 1999).
Breast Cancer Imaging : Another significant application is in the development of imaging agents for breast cancer. Compounds structurally related to "3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide" have been studied for their sigma receptor binding properties, offering a potential pathway for creating effective imaging agents to detect and study breast cancer (John et al., 1999).
Eigenschaften
IUPAC Name |
3-methoxy-N-[[1-(3-methoxybenzoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-3-5-17(13-19)21(25)23-15-16-9-11-24(12-10-16)22(26)18-6-4-8-20(14-18)28-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLWFDHNKUNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4617258.png)
![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)

![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)
![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)
